Cas no 885275-00-3 (Benzyl 4-iodopiperidine-1-carboxylate)

Benzyl 4-iodopiperidine-1-carboxylate structure
885275-00-3 structure
Nombre del producto:Benzyl 4-iodopiperidine-1-carboxylate
Número CAS:885275-00-3
MF:C13H16INO2
Megavatios:345.176115989685
MDL:MFCD04115043
CID:711200
PubChem ID:53249826

Benzyl 4-iodopiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1-Piperidinecarboxylicacid, 4-iodo-, phenylmethyl ester
    • Benzyl 4-iodopiperidine-1-carboxylate
    • 1-Cbz-4-iodopiperidine
    • N-Cbz-4-iodopiperidine
    • Z-4-IODOPIPERIDINE
    • 1-N-CBZ-4-IODOPIPERIDINE
    • 4-CBZ-piperidyl iodide
    • AK154069
    • MSRXUEGQXJQJJX-UHFFFAOYSA-N
    • 7544AH
    • 1-(Benzyloxycarbonyl)-4-iodopiperidine
    • WT82613
    • FCH2798734
    • PB24852
    • AX8027014
    • ST24046117
    • Phenylmethyl 4-iodo-1-piperidinecarboxylate (ACI)
    • 4-Iodo-N-Cbz-piperidine
    • 4-Iodopiperidine-1-carboxylic acid benzyl ester
    • DTXSID90693066
    • SY108148
    • DB-077615
    • AKOS015836794
    • CS-W006399
    • MFCD04115043
    • 885275-00-3
    • SCHEMBL2630944
    • BENZYL4-IODOPIPERIDINE-1-CARBOXYLATE
    • DS-7854
    • EN300-7382401
    • P10293
    • MDL: MFCD04115043
    • Renchi: 1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    • Clave inchi: MSRXUEGQXJQJJX-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC(I)CC1)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 345.02300
  • Masa isotópica única: 345.023
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 246
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 29.5
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.6±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 405.9±45.0 °C at 760 mmHg
  • Punto de inflamación: 199.3±28.7 °C
  • PSA: 29.54000
  • Logp: 3.16050
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

Benzyl 4-iodopiperidine-1-carboxylate Información de Seguridad

Benzyl 4-iodopiperidine-1-carboxylate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 4-iodopiperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU055-50mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95+%
50mg
55.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064174-100g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 98%
100g
¥8899.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064174-100mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
100mg
¥41 2023-02-18
Ambeed
A134039-100mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
100mg
$6.0 2025-02-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845393-1g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
1g
340.20 2021-05-17
TRC
C227118-50mg
N-CBZ-4-Iodopiperidine
885275-00-3
50mg
$ 65.00 2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU055-200mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95+%
200mg
105.0CNY 2021-07-12
Chemenu
CM180502-5g
1-Cbz-4-iodopiperidine
885275-00-3 95%+
5g
$216 2023-01-09
AK Scientific
J52361-1g
N-Cbz-4-iodopiperidine
885275-00-3 95%
1g
$50 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064174-5g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 98%
5g
¥668.00 2024-04-27

Benzyl 4-iodopiperidine-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 16 h, rt
Referencia
A photochemical halogen-atom-transfer pathway for the carboxylation of alkenes with CO2
Zhai, Senmao; Wang, Rong; Dong, Quan; Cheng, Jiajia; Zheng, Meifang; et al, Organic Chemistry Frontiers, 2023, 10(19), 4816-4820

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
Referencia
Copper-Catalyzed Reductive Trifluoromethylation of Alkyl Iodides with Togni's Reagent
Chen, Yanchi; Ma, Guobin; Gong, Hegui, Organic Letters, 2018, 20(15), 4677-4680

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  1 h, 60 °C
Referencia
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, 0 °C; 18 h, 0 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Referencia
Discovery of Clinical Candidate 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), A Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A)
Hu, Essa; Chen, Ning; Bourbeau, Matthew P.; Harrington, Paul E.; Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2014, 57(15), 6632-6641

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 - 12 h, rt
Referencia
Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines
Qian, Deyun ; Hu, Xile, Angewandte Chemie, 2019, 58(51), 18519-18523

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt; 12 - 24 h, 25 °C
Referencia
Photoinduced Metal-Free Decarboxylative Transformations: Rapid Access to Amines, Alkyl Halides, and Olefins
Luo, Jia-jing; Jing, Dong; Lu, Cong; Zheng, Ke, European Journal of Organic Chemistry, 2023, 26(14),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Lithium iodide Catalysts: Triphenylphosphine Solvents: Acetone ;  24 h, 26 - 30 °C
Referencia
Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light
Fu, Ming-Chen; Wang, Jia-Xin; Shang, Rui, Organic Letters, 2020, 22(21), 8572-8577

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 - 12 h, rt
Referencia
Copper-catalyzed difluoromethylation of alkyl halides enabled by aryl radical activation of carbon-halogen bonds
Cai, Aijie; Yan, Wenhao; Liu, Wei, ChemRxiv, 2021, 1, 1-11

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C
Referencia
Visible-Light-Mediated C-I Difluoroallylation with an α-Aminoalkyl Radical as a Mediator
Yue, Fuyang; Dong, Jianyang; Liu, Yuxiu ; Wang, Qingmin, Organic Letters, 2021, 23(18), 7306-7310

Benzyl 4-iodopiperidine-1-carboxylate Raw materials

Benzyl 4-iodopiperidine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:885275-00-3)Benzyl 4-iodopiperidine-1-carboxylate
A862006
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):175.0/872.0